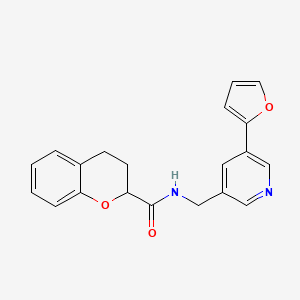

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, followed by their coupling with the chroman-2-carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and pyridine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups on the furan, pyridine, or chroman rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be studied for its interactions with biological macromolecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-yl)amides

- Furan derivatives

- Chroman derivatives

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is unique due to its combination of furan, pyridine, and chroman structures. This unique arrangement provides distinct chemical and biological properties that are not found in simpler compounds.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a chroman backbone linked to a furan-pyridine moiety. This unique structure is hypothesized to contribute to its diverse biological activities. The molecular formula is C16H15N2O3, and it possesses both hydrophilic and lipophilic characteristics, which may facilitate its interaction with biological membranes.

Research indicates that this compound may exert its effects through several mechanisms:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated AChE inhibitory activity, suggesting potential use in Alzheimer's disease management by enhancing cholinergic transmission.

- Antioxidant Activity : The compound's ability to scavenge free radicals can mitigate oxidative stress, a contributing factor in neurodegenerative diseases.

- Anti-inflammatory Effects : Analogous derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| AChE Inhibition | 0.08 | |

| BuChE Inhibition | 0.14 | |

| BACE-1 Inhibition | 0.38 | |

| MAO-B Inhibition | 5.15 | |

| Antioxidant Activity | Not specified | |

| Anti-inflammatory Activity | Not specified |

Case Studies and Research Findings

-

Neuroprotective Effects :

A study evaluating modified tacrine derivatives, which share structural similarities with this compound, reported significant neuroprotective effects against Aβ aggregation and neurodegeneration, highlighting the potential for this compound in Alzheimer's therapy . -

In Vivo Studies :

Research involving animal models has shown that compounds with similar structures exhibit reduced paw swelling in inflammatory models, indicating effective anti-inflammatory properties comparable to established drugs like aspirin . -

Safety Profile :

Preliminary assessments suggest that derivatives of this compound demonstrate acceptable safety profiles in normal cell lines (SH-SY5Y and HepG2), which is crucial for further development as therapeutic agents .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-20(19-8-7-15-4-1-2-5-18(15)25-19)22-12-14-10-16(13-21-11-14)17-6-3-9-24-17/h1-6,9-11,13,19H,7-8,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERMRJSZPIMMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.